![molecular formula C17H12N2O5 B11632452 4-{[(6-Nitroquinolin-8-yl)oxy]methyl}benzoic acid](/img/structure/B11632452.png)
4-{[(6-Nitroquinolin-8-yl)oxy]methyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(6-Nitroquinolin-8-yl)oxy]methyl}benzoic acid is an organic compound with the molecular formula C17H12N2O5. It is characterized by the presence of a benzoic acid moiety linked to a quinoline derivative through an ether linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(6-Nitroquinolin-8-yl)oxy]methyl}benzoic acid typically involves the following steps:
Nitration of Quinoline: The starting material, quinoline, undergoes nitration to introduce a nitro group at the 6-position.
Formation of 6-Nitroquinolin-8-ol: The nitroquinoline is then converted to 6-nitroquinolin-8-ol through a hydroxylation reaction.
Etherification: The hydroxyl group of 6-nitroquinolin-8-ol is reacted with a benzoic acid derivative to form the ether linkage, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(6-Nitroquinolin-8-yl)oxy]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination or sodium hydroxide for nucleophilic substitution.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is the corresponding amine.
Substitution: Depending on the substituent introduced, products can vary widely.
Wissenschaftliche Forschungsanwendungen
4-{[(6-Nitroquinolin-8-yl)oxy]methyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 4-{[(6-Nitroquinolin-8-yl)oxy]methyl}benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core and exhibit similar biological activities.
Quinolinyl-pyrazoles: These derivatives also contain the quinoline moiety and are known for their diverse pharmacological properties.
Uniqueness
4-{[(6-Nitroquinolin-8-yl)oxy]methyl}benzoic acid is unique due to its specific combination of a nitroquinoline and benzoic acid moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H12N2O5 |
---|---|
Molekulargewicht |
324.29 g/mol |
IUPAC-Name |
4-[(6-nitroquinolin-8-yl)oxymethyl]benzoic acid |
InChI |
InChI=1S/C17H12N2O5/c20-17(21)12-5-3-11(4-6-12)10-24-15-9-14(19(22)23)8-13-2-1-7-18-16(13)15/h1-9H,10H2,(H,20,21) |
InChI-Schlüssel |
GUGQNPMQHSXXBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=CC(=C2N=C1)OCC3=CC=C(C=C3)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.